BZ-Ala-ome

描述

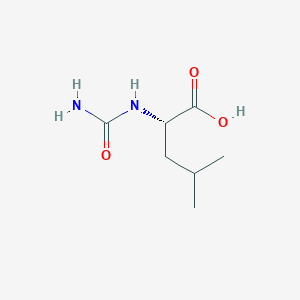

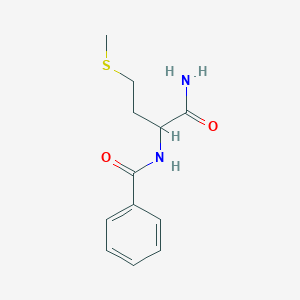

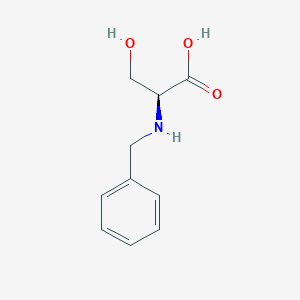

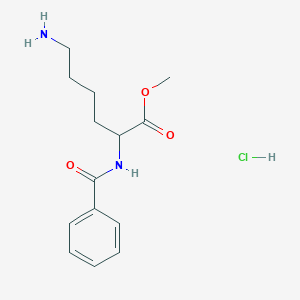

“BZ-Ala-ome” is a chemical compound with the molecular formula C11H13NO3 . It is used for research purposes and is not intended for human or veterinary use.

Synthesis Analysis

The synthesis of “BZ-Ala-ome” involves several steps. One method involves the synthesis of Z-Ala-Phe-OMe using Z-Ala-OH, Phe-OMe.HCl, and free thermolysin. This is followed by the hydrolysis of the ester of Z-Ala-Phe-OMe using αCT to form Z-Ala-Phe-OH. The final step involves the catalytic hydrogenation of Z-Ala-Phe-OH .

Molecular Structure Analysis

“BZ-Ala-ome” contains a total of 28 atoms; 13 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It also contains 28 bonds; 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amide (aromatic) .

Chemical Reactions Analysis

“BZ-Ala-ome” is involved in the Belousov-Zhabotinsky (BZ) reaction, a family of oscillating chemical reactions. During these reactions, transition-metal ions catalyze the oxidation of various, usually organic, reductants by bromic acid in acidic water solution .

Physical And Chemical Properties Analysis

“BZ-Ala-ome” is a solid (powder) with a white color . The chemical, physical, and toxicological properties of this product have not been thoroughly investigated .

科学研究应用

-

Supramolecular Helical Self-Assembly of Small Peptides

- Application Summary : The self-assembly of peptides forming various micro to nanostructures has several applications in nanobiotechnology. β-Sheet based peptides are well known as they are abundant in nature, e.g., silk and amyloid fibrils .

- Methods of Application : This process involves the self-assembly of small β-sheet peptides and their potent applications are well explored to date .

- Results or Outcomes : The self-assembly of peptides happens through various supramolecular non-covalent interactions to build several secondary structures .

-

Amino Acid Fluorides in Synthesis of Peptides

- Application Summary : Amino acid fluorides are used in the synthesis of peptides and a wide range of other molecules .

- Methods of Application : The topic is discussed with reference to the preparation of N-protected amino acid fluorides, their reactivity, coupling and their synthetic applications .

- Results or Outcomes : The use of amino acid fluorides as coupling agents for making difficult peptides and in combating the problem of stereomutation, as well as their successful use in solid phase peptide synthesis, are reported with examples .

-

Modified Nucleic Acids in Biotechnological Applications

- Application Summary : Modified nucleic acids, also called xeno nucleic acids (XNAs), offer a variety of advantages for biotechnological applications and address some of the limitations of first-generation nucleic acid therapeutics .

- Methods of Application : XNAs can provide increased biostability and are now increasingly amenable to in vitro evolution, accelerating lead discovery .

- Results or Outcomes : Several therapeutics based on modified nucleic acids have recently been approved and many more are under clinical evaluation .

-

RNA Phosphoramidites in Biotechnology Research

- Application Summary : RNA phosphoramidites, such as 2’-OMe Bz A Phosphoramidite, are used in a variety of applications to advance the development of biotechnology research, diagnostic and therapeutic applications .

- Methods of Application : These products are used in RNA oligonucleotide synthesis .

- Results or Outcomes : The use of these products ensures a high level of quality and reliability for RNA oligonucleotide synthesis .

-

BZ Junctions in Z-DNA Detection

- Application Summary : The base extrusion structure of the BZ junction may help detect Z-DNA formation in DNAs .

- Methods of Application : BZ junction formation can be measured in solution by using 2-aminopurine (2AP) fluorescent probe .

- Results or Outcomes : This method allows for the structural detection of BZ junctions .

- Optogenetics in Neuroscience

- Application Summary : Optogenetics is a method that uses light to control neurons that have been genetically modified to express light-sensitive ion channels. It has provided insights into memory, perception, and addiction .

- Methods of Application : Neurons are genetically engineered to produce light-sensing proteins, allowing them to be controlled by light. A flash of light can induce a quiet neuron to fire off signals or force an active neuron to fall silent .

- Results or Outcomes : Optogenetics has led to big insights into how memories are stored, what creates perceptions, and what goes wrong in the brain during depression and addiction. It has even restored aspects of a blind man’s vision .

安全和危害

When handling “BZ-Ala-ome”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

methyl (2S)-2-benzamidopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(11(14)15-2)12-10(13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDFLIILGVFYCF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BZ-Ala-ome | |

CAS RN |

7244-67-9 | |

| Record name | L-Alanine, N-benzoyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7244-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-benzoyl-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。